N-Benzylidenebenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

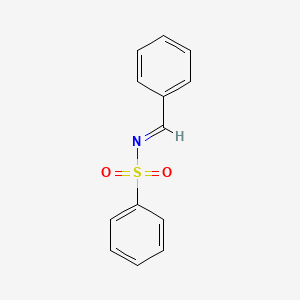

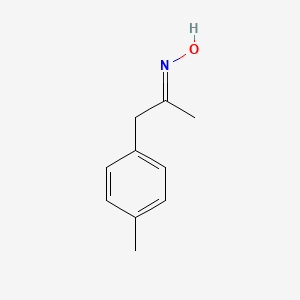

N-Benzylidenebenzenesulfonamide is a chemical compound with the molecular formula C13H11NO2S . It has a molecular weight of 245.30 .

Synthesis Analysis

The synthesis of N-Benzylidenebenzenesulfonamide involves a reaction with benzenesulfonamide and benzaldehyde in the presence of Linde 5A powdered molecular sieves and Amberlyst 15 ion-exchange resin . The reaction is carried out in a flask equipped with a mechanical stirrer, Dean–Stark water separator, a double-walled condenser attached to an argon gas inlet . The reaction mixture is stirred and heated at reflux under an argon atmosphere .Molecular Structure Analysis

The molecular structure of N-Benzylidenebenzenesulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis

N-Benzylidenebenzenesulfonamide is used as a starting material for the synthesis of the unstable 3-phenyl-2-(phenylsulfonyl)oxaziridine (Davis′ reagent) with oxone . This oxaziridine is used in many hydroxylation, epoxidation, and other oxidation reactions .Physical And Chemical Properties Analysis

N-Benzylidenebenzenesulfonamide is a solid at 20 degrees Celsius . It is light sensitive and moisture sensitive . Its melting point ranges from 80.0 to 86.0 °C .Wissenschaftliche Forschungsanwendungen

Use in Chemical Synthesis : It serves as a useful benzaldehyde equivalent in the Knoevenagel Reaction, particularly for cyana-containing active methylene compounds (Zajac et al., 2006).

Study of Hydrolysis Kinetics : The kinetics and mechanism of hydrolysis of N-Benzylidenebenzenesulfonamide derivatives were investigated, showing that hydrolysis is accelerated by electron-withdrawing groups (Lee et al., 1992).

Applications in Electrophilic Cyanation : It has been used as an electrophilic cyanation reagent for synthesizing benzonitriles from (hetero)aryl bromides (Anbarasan et al., 2011).

Antimycobacterial Agents : Certain derivatives of N-Benzylidenebenzenesulfonamide exhibit significant potency against Mycobacterium tuberculosis (Malwal et al., 2012).

Biofilm Inhibition and Cytotoxicity Studies : Some N-Benzylidenebenzenesulfonamide derivatives show inhibitory action against bacterial biofilms and display mild cytotoxicity (Abbasi et al., 2020).

Antibacterial Agents : Derivatives of N-Benzylidenebenzenesulfonamide were synthesized and evaluated for their antibacterial activity against various Gram-positive and Gram-negative strains (Abbasi et al., 2016).

Solid-Phase Synthesis Applications : The compound has been used in solid-phase synthesis, acting as a key intermediate in chemical transformations (Fülöpová & Soural, 2015).

Phytotoxic Activity : Some derivatives exhibit phytotoxic activity and selectivity between certain plant species (Yoneyama et al., 1984).

Neurotoxicity Evaluation : N-Butylbenzenesulfonamide, a related compound, was evaluated for neurotoxicity, showing no evidence of neuropathological injury within a short-term exposure regimen (Rider et al., 2012).

Intramolecular Arylation Studies : Studies on base-mediated intramolecular arylation of N-Benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines (Kisseljova et al., 2014).

Safety and Hazards

N-Benzylidenebenzenesulfonamide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing contaminated clothing before reuse .

Eigenschaften

IUPAC Name |

(NE)-N-benzylidenebenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h1-11H/b14-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNRJEPBAYEQBY-SDNWHVSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13909-34-7 |

Source

|

| Record name | N-Benzylidenebenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE](/img/no-structure.png)

![4-Methyl-2-(2-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148649.png)

![7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148652.png)

![N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide](/img/structure/B1148666.png)